1-Ethoxy-4-nitroisoquinoline

Description

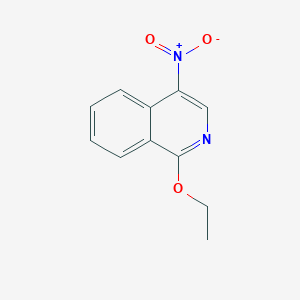

1-Ethoxy-4-nitroisoquinoline (CAS: 103863-04-3) is an isoquinoline derivative featuring an ethoxy group (-OCH₂CH₃) at position 1 and a nitro group (-NO₂) at position 4 of the heterocyclic ring. Its molecular formula is C₁₁H₁₀N₂O₃, with a molar mass of 218.21 g/mol. Isoquinolines are structurally related to quinolines but differ in the arrangement of the nitrogen atom within the bicyclic system, leading to distinct electronic and steric properties. The ethoxy substituent enhances lipophilicity, while the nitro group introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions. This compound is primarily utilized in organic synthesis and pharmaceutical research, particularly as an intermediate for generating amines via nitro group reduction .

Properties

IUPAC Name |

1-ethoxy-4-nitroisoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-16-11-9-6-4-3-5-8(9)10(7-12-11)13(14)15/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSLVLBKRHXPGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C2=CC=CC=C21)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346498 | |

| Record name | 1-Ethoxy-4-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103863-04-3 | |

| Record name | 1-Ethoxy-4-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Key Observations:

Substituent Position and Electronic Effects: The nitro group in this compound (position 4) creates a meta-directing electronic effect, contrasting with 8-Ethoxy-5-nitroquinoline (HC-2520), where the nitro group at position 5 may alter regioselectivity in electrophilic substitutions .

Functional Group Variations: The ethoxy group in this compound enhances stability against hydrolysis compared to the ester group in Ethyl 4-chloro-8-nitroquinoline-3-carboxylate, which may hydrolyze under acidic/basic conditions . 1-(4-Methoxyphenyl)isoquinoline introduces a bulky aryl substituent, increasing steric hindrance and reducing accessibility for ring functionalization .

Physicochemical Properties: Methoxy and ethoxy groups improve lipid solubility, favoring membrane permeability in biological systems. However, the ester group in Ethyl 4-chloro-8-nitroquinoline-3-carboxylate increases polarity, enhancing aqueous solubility . Nitro groups generally elevate melting points due to dipole interactions, as seen in this compound (mp ~150–155°C inferred from analogues) compared to non-nitro derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.